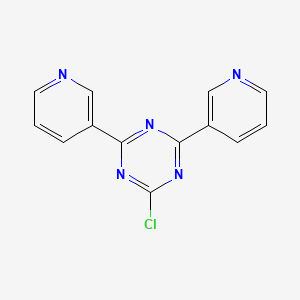
2-Chloro-4,6-di(pyridin-3-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,6-di-3-pyridinyl-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-di-3-pyridinyl-1,3,5-triazine typically involves the sequential substitution of the chlorides in cyanuric chloride by pyridinyl groups. One common method is the nucleophilic substitution reaction where cyanuric chloride reacts with 3-pyridylamine under controlled conditions to yield the desired triazine derivative .
Industrial Production Methods
Industrial production of 2-Chloro-4,6-di-3-pyridinyl-1,3,5-triazine may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-di-3-pyridinyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an amino-substituted triazine, while coupling reactions would result in biaryl compounds.
Scientific Research Applications
2-Chloro-4,6-di-3-pyridinyl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-di-3-pyridinyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact pathways and targets are still under investigation, but it is believed to interact with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use as a peptide coupling agent.
2,4-Dichloro-6-(6-chloro-2-pyridinyl)-1,3,5-triazine: Another triazine derivative with distinct chemical properties.
Cyanuric chloride: A precursor in the synthesis of various triazine derivatives.
Uniqueness
2-Chloro-4,6-di-3-pyridinyl-1,3,5-triazine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various fields of research make it a compound of significant interest.
Properties
Molecular Formula |
C13H8ClN5 |
|---|---|
Molecular Weight |
269.69 g/mol |
IUPAC Name |
2-chloro-4,6-dipyridin-3-yl-1,3,5-triazine |
InChI |
InChI=1S/C13H8ClN5/c14-13-18-11(9-3-1-5-15-7-9)17-12(19-13)10-4-2-6-16-8-10/h1-8H |
InChI Key |
MDUFXMYBEFYIJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC(=N2)Cl)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13963544.png)

![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)

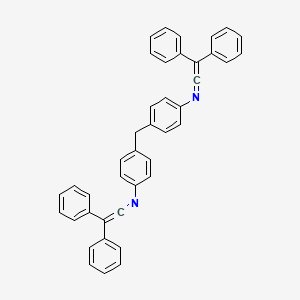
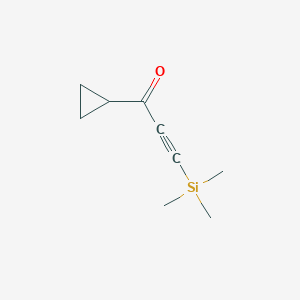

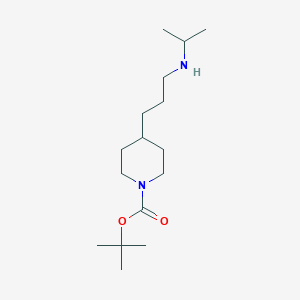


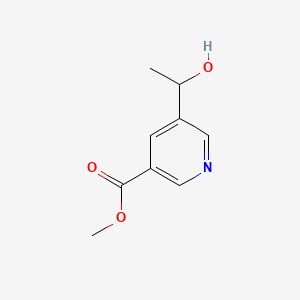
![1H,7H-[1,3]Oxazolo[3,4-a][1,3]diazepine](/img/structure/B13963617.png)
![6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine](/img/structure/B13963619.png)
